(2R)-2-(tert-butoxy)-3-phenylpropanoicacid
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Overview
Description
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is an organic compound that features a tert-butoxy group attached to a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred over traditional batch processes due to its versatility and sustainability.
Industrial Production Methods
In industrial settings, the production of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of such systems allows for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized using specific catalysts and conditions.
Reduction: The phenylpropanoic acid backbone can be reduced under appropriate conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used to substitute the tert-butoxy group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Scientific Research Applications
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(tert-butoxy)-3-phenylpropanoic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the phenylpropanoic acid backbone can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is unique due to its specific combination of a tert-butoxy group and a phenylpropanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
DSRAXLWJLVSPSD-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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